molecular formula C28H26N4O B10881095 1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile

1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile

Cat. No.: B10881095
M. Wt: 434.5 g/mol
InChI Key: ZFCLZSIVKUHBIF-MWAVMZGNSA-N
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Description

1-(Furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile is a complex organic compound featuring a pyrrole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions:

    Formation of the Piperidinylmethylidene Group: This involves the condensation of piperidine with an aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to an amine.

    Substitution: Electrophilic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules, potentially leading to the development of new drugs.

Medicine

Due to its structural complexity, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties

Industry

In the materials science field, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, if it acts as a drug, it may bind to specific enzymes or receptors, altering their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile: Lacks the piperidinylmethylidene group.

    4,5-Diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile: Lacks the furan-2-ylmethyl group.

Uniqueness

The presence of both the furan-2-ylmethyl and piperidinylmethylidene groups in 1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C28H26N4O

Molecular Weight

434.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4,5-diphenyl-2-[(E)-piperidin-1-ylmethylideneamino]pyrrole-3-carbonitrile

InChI

InChI=1S/C28H26N4O/c29-19-25-26(22-11-4-1-5-12-22)27(23-13-6-2-7-14-23)32(20-24-15-10-18-33-24)28(25)30-21-31-16-8-3-9-17-31/h1-2,4-7,10-15,18,21H,3,8-9,16-17,20H2/b30-21+

InChI Key

ZFCLZSIVKUHBIF-MWAVMZGNSA-N

Isomeric SMILES

C1CCN(CC1)/C=N/C2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Canonical SMILES

C1CCN(CC1)C=NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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